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  • Product: 4-Bromo-3-methoxypyridin-2-amine
  • CAS: 1804876-78-5

Core Science & Biosynthesis

Foundational

Chemical properties of 4-Bromo-3-methoxypyridin-2-amine

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-methoxypyridin-2-amine Introduction: A Versatile Heterocyclic Building Block 4-Bromo-3-methoxypyridin-2-amine is a substituted pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-methoxypyridin-2-amine

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, a methoxy group, and a bromine atom on the pyridine scaffold provides multiple reactive sites for chemical modification. This trifunctional nature makes it a strategic building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] The pyridine core is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 4-Bromo-3-methoxypyridin-2-amine for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental identity and key physicochemical characteristics of 4-Bromo-3-methoxypyridin-2-amine are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Chemical Name 4-bromo-3-methoxypyridin-2-amine[3]
CAS Number 1804876-78-5[4]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [5]
Monoisotopic Mass 201.97418 Da[3]
Appearance Solid (predicted/based on isomers)
Boiling Point 289.0 ± 35.0 °C at 760 mmHg (Predicted)[5]
Density 1.6 ± 0.1 g/cm³ (Predicted)[5]
XLogP3 1.2[3]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere.

Spectroscopic and Analytical Data

Spectroscopic analysis is critical for confirming the identity and purity of 4-Bromo-3-methoxypyridin-2-amine. While a comprehensive public dataset for this specific isomer is limited, the expected spectral features can be inferred from its structure and data from related isomers.

Analytical Method Expected Features
¹H NMR Signals corresponding to two aromatic protons on the pyridine ring, a singlet for the methoxy group (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. For the related isomer 3-Bromo-2-methoxypyridin-4-amine (in CDCl₃), characteristic peaks are observed at δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), and 3.90 (s, 3H).[6]
¹³C NMR Signals for the six carbon atoms, including four in the aromatic region of the pyridine ring, one for the methoxy carbon, and carbons bearing the bromo, methoxy, and amino substituents.
Mass Spectrometry (MS) The Electrospray Ionization (ESI) mass spectrum is expected to show a prominent [M+H]⁺ ion at m/z 202.98 and 204.98, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).[3][6]
LC-MS / HPLC These techniques are essential for assessing purity and can be used to monitor reaction progress.[4]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted bromopyridines often involves electrophilic bromination of an activated pyridine precursor. A common and efficient method for synthesizing the related isomer, 3-bromo-2-methoxypyridin-4-amine, utilizes N-Bromosuccinimide (NBS) as the brominating agent. This approach highlights the high reactivity of the electron-rich aminomethoxypyridine ring towards electrophilic substitution.

Protocol: Synthesis of 3-Bromo-2-methoxypyridin-4-amine (Illustrative Example)

Causality: This protocol demonstrates a standard electrophilic aromatic substitution. The electron-donating amino and methoxy groups activate the pyridine ring, directing the incoming electrophile (Br⁺ from NBS). The reaction is typically performed at low to ambient temperatures to control selectivity and prevent over-bromination. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.

  • Preparation : Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C using an ice bath.[6]

  • Reagent Addition : Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution while stirring.[6]

  • Reaction : Allow the reaction mixture to warm to room temperature (approx. 25-30 °C) and stir for 30 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Quenching : Upon completion, quench the reaction by adding ice-cold water.[6]

  • Extraction : Extract the product into dichloromethane. Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.[6]

  • Purification : Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization/trituration with a suitable solvent system (e.g., n-pentane/ether) to yield the pure product.[6]

G reactant 2-Methoxypyridin-4-amine (in DCM, 0°C) product 3-Bromo-2-methoxypyridin-4-amine reactant->product Stir at RT, 30 min - 4h reagent N-Bromosuccinimide (NBS) reagent->reactant

Caption: Illustrative synthesis of a bromo-methoxypyridin-amine isomer.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-3-methoxypyridin-2-amine is dictated by its three key functional groups. Understanding their electronic interplay is crucial for predicting reaction outcomes.

  • The Bromine Atom (C4-Br) : The bromine at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[7] This makes the C4-Br bond susceptible to displacement by various nucleophiles and a key handle for introducing molecular diversity.

    • Suzuki Coupling : Palladium-catalyzed reaction with boronic acids to form C-C bonds.

    • Buchwald-Hartwig Amination : Palladium-catalyzed reaction with amines to form C-N bonds.[8]

    • Stille Coupling : Reaction with organostannanes to form C-C bonds.

  • The Amino Group (C2-NH₂) : The primary amine is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. Under acidic conditions with nitrous acid, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -H) via Sandmeyer or Schiemann reactions.[9]

  • The Methoxy Group (C3-OCH₃) : The methoxy group is a strong electron-donating group, which influences the electron density of the pyridine ring, enhancing its reactivity towards electrophiles while also sterically hindering the adjacent C2 and C4 positions. It is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

G sub 4-Bromo-3-methoxypyridin-2-amine br C4-Br (Cross-Coupling Site) sub->br Suzuki, Buchwald-Hartwig, Stille, SNAr nh2 C2-NH₂ (Nucleophilic Site) sub->nh2 Acylation, Alkylation, Diazotization ring Pyridine Ring (Electrophilic/Nucleophilic Substitution) sub->ring Further Substitution

Caption: Key reactive sites of 4-Bromo-3-methoxypyridin-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

Aminopyridine scaffolds are central to the development of kinase inhibitors, which often interact with the hinge region of the kinase ATP-binding site.[2] The structural motif present in 4-Bromo-3-methoxypyridin-2-amine makes it an attractive starting material for synthesizing libraries of compounds for screening against various therapeutic targets.

  • Kinase Inhibitors : Derivatives of bromopyridines are used to synthesize potent inhibitors for kinases implicated in cancer and inflammatory diseases, such as p38 MAP kinase.[2]

  • Pharmaceutical Intermediates : The ability to selectively functionalize the molecule at the bromine or amine position allows for the stepwise construction of complex drug candidates. Pyridine derivatives are found in antibiotics, anti-ulcer, antihypertensive, and anticancer drugs.[10]

  • Scaffold Decoration : In lead optimization, the 4-bromo position serves as an anchor point to introduce various substituents via cross-coupling, enabling systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[8]

Safety, Handling, and Storage

Handling 4-Bromo-3-methoxypyridin-2-amine requires adherence to standard laboratory safety protocols for chemical reagents. The following information is based on data for closely related isomers and should be considered representative.

  • Hazard Classification : May be classified as an irritant. Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11][12]

  • Precautionary Statements :

    • Prevention : Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fumes. Use only in a well-ventilated area.[11]

    • Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[13][14]

  • First Aid Measures :

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][13]

    • Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][14]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere.[14]

  • Incompatible Materials : Strong oxidizing agents, strong acids.[11]

Conclusion

4-Bromo-3-methoxypyridin-2-amine is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it a valuable tool for drug discovery programs and the synthesis of novel functional materials. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

References

  • PubChemLite. (n.d.). 4-bromo-3-methoxypyridin-2-amine (C6H7BrN2O). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methoxypyridin-4-amine (C6H7BrN2O). Retrieved from [Link]

Sources

Exploratory

4-Bromo-3-methoxypyridin-2-amine CAS number and molecular weight

An In-depth Technical Guide to Substituted Bromomethoxypyridinamines Core Topic: 4-Bromo-3-methoxypyridin-2-amine and its Key Isomer, 3-Bromo-2-methoxypyridin-4-amine Audience: Researchers, Scientists, and Drug Developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Bromomethoxypyridinamines

Core Topic: 4-Bromo-3-methoxypyridin-2-amine and its Key Isomer, 3-Bromo-2-methoxypyridin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions in place.

Introduction: The Strategic Value of Substituted Pyridines

Substituted aminopyridine scaffolds are cornerstones in modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a multitude of approved therapeutic agents. Their unique electronic properties and ability to form key hydrogen bond interactions make them ideal for targeting biological macromolecules like kinases. This guide focuses on 4-Bromo-3-methoxypyridin-2-amine and, more specifically, its well-documented isomer, 3-Bromo-2-methoxypyridin-4-amine . The strategic placement of amino, bromo, and methoxy functional groups on the pyridine ring provides a versatile platform for synthetic diversification, enabling its use as a pivotal intermediate in the synthesis of complex, biologically active molecules.[1] While data for the exact title compound is sparse, extensive information is available for its isomer, which will be the primary focus of the synthetic and characterization sections.

Part 1: Physicochemical and Structural Identity

Precise identification is paramount for regulatory compliance, experimental reproducibility, and safety. The properties of the key isomer, 3-Bromo-2-methoxypyridin-4-amine, are well-established.

PropertyDataSource(s)
Chemical Name 3-Bromo-2-methoxypyridin-4-amine[2][3]
Synonyms 4-Amino-3-bromo-2-methoxypyridine[2][4]
CAS Number 215364-86-6[2][3][4]
Molecular Formula C₆H₇BrN₂O[2][3][4]
Molecular Weight 203.04 g/mol [2][4]
Exact Mass 201.974167 Da[4]
Appearance Yellow oil or solid[2]
Boiling Point 289.0 ± 35.0 °C at 760 mmHg[4]

Note: The CAS Number for the isomeric 4-Bromo-3-methoxypyridin-2-amine is cited as 1804876-78-5.[5]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-Bromo-2-methoxypyridin-4-amine is typically achieved via electrophilic aromatic substitution on the electron-rich pyridine ring of the precursor, 2-Methoxypyridin-4-amine.

Causality of Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS serves as a reliable and easily handled source of an electrophilic bromine (Br⁺) atom. The reaction is initiated at a low temperature (0 °C) to control the reaction rate and prevent potential side reactions, as electrophilic aromatic substitutions can be highly exothermic. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the starting material effectively.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-Methoxypyridin-4-amine in Dichloromethane (DCM) B 2. Cool solution to 0 °C (Ice Bath) A->B Control Exotherm C 3. Add N-Bromosuccinimide (NBS) slowly to the cooled solution B->C Initiate Bromination D 4. Warm to room temperature and stir for 4 hours C->D Allow reaction to complete E 5. Quench reaction with ice-cold water D->E Stop reaction F 6. Extract with DCM E->F G 7. Wash organic layer with water and brine F->G Remove impurities H 8. Dry over Na₂SO₄, filter, and concentrate G->H I 9. Purify crude product via Silica Gel Column Chromatography H->I Crude product J 10. Isolate pure 3-Bromo-2-methoxypyridin-4-amine I->J >95% Yield

Caption: High-level workflow for the synthesis of 3-Bromo-2-methoxypyridin-4-amine.

Detailed Step-by-Step Protocol

This protocol is adapted from established synthetic procedures.[2]

  • Preparation: In a round-bottom flask, dissolve 2-methoxypyridin-4-amine (1 equivalent, e.g., 5.0 g, 40.28 mmol) in dichloromethane (DCM, e.g., 10 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1 equivalent, e.g., 7.17 g, 40.28 mmol) to the cooled solution in portions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring for 4 hours.

  • Quenching: Upon completion (monitored by TLC), carefully quench the reaction by adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., starting from 5:1 and moving to 2:1) to afford the pure product as a yellow oil or solid.[2] A yield of over 90% can be expected.[2]

Part 3: Spectroscopic Characterization

Structural confirmation is a non-negotiable step. The primary techniques for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

G cluster_analysis Spectroscopic Analysis Compound Purified Product NMR 1H & 13C NMR (Structural Backbone) Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS IR Infrared (IR) Spectroscopy (Functional Groups) Compound->IR Data Verified Structure & Purity NMR->Data Data Interpretation MS->Data Data Interpretation IR->Data Data Interpretation

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

¹H NMR Data

The proton NMR spectrum provides definitive information about the arrangement of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentSource
7.67Doublet (d)5.6 Hz1H, Aromatic (H-6)[2]
6.26Doublet (d)5.6 Hz1H, Aromatic (H-5)[2]
3.90Singlet (s)N/A3H, Methoxy (-OCH₃)[2]

Solvent: CDCl₃, Frequency: 400 MHz[2]

Interpretation: The two doublets at 7.67 and 6.26 ppm are characteristic of two adjacent protons on a pyridine ring. The singlet at 3.90 ppm confirms the presence of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-Bromo-2-methoxypyridin-4-amine, the expected observation in an ESI-MS (Electrospray Ionization) analysis would be a protonated molecular ion peak [M+H]⁺ at m/z 203.09.[2] A key confirmatory feature is the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which provides unambiguous evidence for the presence of a single bromine atom.

Part 4: Reactivity and Applications in Drug Discovery

The utility of 4-Bromo-3-methoxypyridin-2-amine and its isomers lies in the orthogonal reactivity of its functional groups.

  • The Bromine Atom: The C-Br bond is the primary site for synthetic elaboration. It is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) and the Buchwald-Hartwig amination (to form C-N bonds).[1][6] These reactions are fundamental in pharmaceutical development for building molecular complexity.[1][7]

  • The Amino Group: The nucleophilic amino group can readily participate in reactions such as amide bond formation with carboxylic acids or acid chlorides, and sulfonamide formation with sulfonyl chlorides.[8] This allows for the attachment of various side chains to modulate the compound's properties.

  • Application as a Kinase Inhibitor Scaffold: The aminopyridine core is a well-validated scaffold for developing kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. The amino group often forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The bromo- and methoxy- substituents can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related bromo-methoxy-anilines and pyridines can be used to establish a robust safety protocol.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[12][13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11][13] Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

4-Bromo-3-methoxypyridin-2-amine and its isomer, 3-Bromo-2-methoxypyridin-4-amine, represent highly valuable and versatile building blocks for chemical synthesis. Their well-defined synthesis, orthogonal functional handles, and relevance as a core scaffold in medicinal chemistry underscore their importance for researchers in drug discovery and materials science. Adherence to established protocols for synthesis, characterization, and safe handling is essential for leveraging their full potential in the laboratory.

References

  • PubChemLite. (n.d.). 4-bromo-3-methoxypyridin-2-amine (C6H7BrN2O). Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Foundational

The 2-Amino-3-Methoxypyridine Scaffold: Synthetic Architecture and Medicinal Utility

The following technical guide details the synthetic utility and medicinal chemistry applications of the 2-amino-3-methoxypyridine scaffold. [1][2] Executive Summary The 2-amino-3-methoxypyridine scaffold represents a pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility and medicinal chemistry applications of the 2-amino-3-methoxypyridine scaffold.

[1][2]

Executive Summary

The 2-amino-3-methoxypyridine scaffold represents a privileged substructure in modern drug discovery, particularly within kinase inhibitor development (PI3K, mTOR, bRAF). Its utility stems from a unique electronic duality: the 2-amino group serves as a versatile nucleophile for heterocyclization, while the 3-methoxy group acts as a critical conformational control element and hydrogen bond acceptor.

However, this scaffold is not without liability. While it enhances ligand efficiency, the electron-rich nature of the 3-methoxy-2-aminopyridine system can predispose molecules to metabolic activation, leading to reactive quinone-imine intermediates. This guide synthesizes the synthetic methodologies for accessing this core and strategies to leverage its pharmacological benefits while mitigating metabolic risks.

Part 1: Structural & Electronic Properties

The "Conformational Lock" Effect

In medicinal chemistry, the 3-methoxy substituent is rarely inert. When the 2-amino group is acylated (forming an amide), the 3-methoxy oxygen often engages in an intramolecular hydrogen bond with the amide N-H.

  • Effect: This locks the rotatable bond between the pyridine ring and the amide, planarizing the molecule.

  • Benefit: Pre-organizing the conformation reduces the entropic penalty of binding to a protein target (e.g., the ATP-binding pocket of a kinase).

Electronic Activation

The 3-methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density on the pyridine ring, making the ring nitrogen (N1) more basic and the 5-position more susceptible to electrophilic aromatic substitution (SEAr), such as halogenation, which allows for further diversification.

Part 2: Synthetic Methodologies

Core Synthesis: Accessing 2-Amino-3-Methoxypyridine

While commercially available, de novo synthesis is often required to introduce isotopes or specific substitution patterns.

Protocol A: Methylation of 2-Amino-3-hydroxypyridine This is the most direct route, avoiding harsh nitration/reduction sequences.

  • Reagents: 2-amino-3-hydroxypyridine, Iodomethane (MeI) or Dimethyl sulfate, Base (K2CO3 or NaH).

  • Solvent: DMF or Acetone.

  • Critical Control Point: N-methylation is a competing side reaction. Using a weaker base (K2CO3) in acetone favors O-methylation over N-methylation due to the higher nucleophilicity of the phenoxide-like oxygen compared to the amine/pyridine nitrogen under these conditions.

Heterocyclization: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most powerful application of this scaffold is its use as a component in the GBB multicomponent reaction to form 8-methoxyimidazo[1,2-a]pyridines .

Mechanism: The 2-aminopyridine reacts with an aldehyde and an isocyanide.[1] The endocyclic pyridine nitrogen (N1) attacks the formed imine, followed by isocyanide insertion and rearrangement.

GBB_Reaction Substrate 2-Amino-3-methoxypyridine Intermediate Schiff Base Formation Substrate->Intermediate Acid Cat. Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Acid Cat. Isonitrile Isocyanide (R'-NC) Cyclization [4+1] Cycloaddition Intermediate->Cyclization + Isonitrile Product 8-Methoxyimidazo[1,2-a]pyridine Cyclization->Product Rearrangement

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for fusing the imidazole ring onto the 2-amino-3-methoxypyridine scaffold.

Part 3: Medicinal Chemistry Applications & Case Studies

Case Study: PI3K and mTOR Inhibitors

The 2-aminopyridine motif mimics the adenine ring of ATP, making it a classic "hinge binder" in kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3Kα), while the exocyclic amino group donates a hydrogen bond.

  • Role of 3-Methoxy: In PI3K inhibitors, the 3-methoxy group often points into a small hydrophobic pocket or solvent channel, improving selectivity over other kinases that lack the space to accommodate this bulk.

  • Data Point: Derivatives of imidazo[1,2-a]pyridine (derived from 2-amino-3-methoxypyridine) have shown IC50 values in the low nanomolar range (e.g., 150 nM ) against PI3Kα [1].

Liability Management: Metabolic Activation

The Problem: The electron-rich nature of 3-methoxy-2-aminopyridine can lead to bioactivation. Cytochrome P450 enzymes can perform O-demethylation to the phenol (3-hydroxy-2-aminopyridine). This intermediate is easily oxidized to a quinone-imine , a reactive electrophile capable of covalently modifying proteins (toxicity) or DNA (mutagenicity).

The Solution (Expert Insight): If a lead compound containing this scaffold shows time-dependent inhibition (TDI) of CYPs or positive Ames test results:

  • Fluorination: Replace the methoxy group with a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group. This maintains the H-bond accepting capability but withdraws electrons, making the ring less prone to oxidation.

  • Steric Blocking: Introduce a substituent at the 6-position (para to the methoxy) to block the site of metabolic attack [2].

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine

A self-validating protocol for assessing the reactivity of the 2-amino-3-methoxypyridine scaffold.

Reagents:

  • 2-Amino-3-methoxypyridine (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxypyridine (1.24 g, 10 mmol) in ethanol (20 mL).

  • Alkylation: Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature. Observation: The solution may warm slightly (exothermic).

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear.

  • Cyclization: Cool the mixture to room temperature. Add solid NaHCO3 (1.68 g, 20 mmol) and reflux for an additional 2 hours. This step neutralizes the HBr byproduct and forces the dehydration/cyclization.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the organic layer over MgSO4 and concentrate. Recrystallize from Ethanol/Hexane to yield the product.

Quantitative Expectations:

Parameter Value Notes
Typical Yield 75 - 85% Lower yields indicate incomplete cyclization; check pH during step 4.
Appearance Off-white solid Darkening indicates oxidation; perform under N2 atm.

| 1H NMR Key Signal | δ ~3.95 ppm (s, 3H) | Diagnostic singlet for the methoxy group at position 8. |

Part 5: Biological Pathway Visualization

The following diagram illustrates the dual pathway of the scaffold: Therapeutic inhibition vs. Metabolic toxicity.

Bioactivity_Pathways Scaffold 3-Methoxy-2-aminopyridine Scaffold Kinase Target Kinase (e.g., PI3K) Scaffold->Kinase Therapeutic Dosing CYP CYP450 Metabolism (Oxidative Demethylation) Scaffold->CYP Metabolic Clearance Binding Hinge Binding (H-Bond Donor/Acceptor) Kinase->Binding Efficacy Inhibition of Cell Proliferation Binding->Efficacy Intermediate Quinone-Imine (Reactive Electrophile) CYP->Intermediate Toxicity Protein Adducts / Toxicity Intermediate->Toxicity Covalent Binding

Figure 2: Bifurcation of biological activity. The scaffold is effective for kinase binding but carries a risk of bioactivation via CYP-mediated oxidation.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Source: Organic Chemistry Portal URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 4-bromo-3-methoxy Substitutions on Pyridine Rings

Abstract The 4-bromo-3-methoxypyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of a halogen and an alkoxy group on the electron-defic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-3-methoxypyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of a halogen and an alkoxy group on the electron-deficient pyridine core creates a unique electronic landscape that dictates the molecule's reactivity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive technical analysis of the electronic properties arising from this substitution pattern, synthesizing theoretical principles with practical, field-proven experimental insights for researchers, scientists, and drug development professionals.

Foundational Principles: The Electronic Character of the Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle structurally analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution is the primary determinant of its electronic properties. The nitrogen atom is more electronegative than carbon, leading to a net polarization of electron density away from the ring carbons and towards the nitrogen. This is characterized by two main electronic effects:

  • Inductive Effect (-I): The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, decreasing the overall electron density of the aromatic ring. This makes pyridine and its derivatives inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1][2]

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom participates in the π-system, and resonance structures can be drawn that place a partial positive charge on the carbon atoms at the ortho (2, 6) and para (4) positions.[3]

The combination of these effects renders the pyridine ring "electron-deficient," particularly at the α and γ positions. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet, making it available to act as a Lewis base.[4]

The Dueling Influence of Substituents: Bromo and Methoxy Groups

The introduction of substituents dramatically modulates the electronic landscape of the pyridine core. In the case of 4-bromo-3-methoxypyridine, the two groups exert opposing and position-specific electronic influences.

The 3-Methoxy Group: A Potent Resonance Donor

The methoxy group (-OCH₃) at the C-3 position is a classic example of a substituent with competing electronic effects:

  • Positive Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This effect significantly increases electron density, particularly at the positions ortho (C-2, C-4) and para (C-6) to the substituent. This strong electron-donating resonance effect generally outweighs its inductive effect.[5][6]

  • Negative Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond framework.

Positioned at C-3, the methoxy group's +M effect strongly enriches the electron density at C-2, C-4, and C-6.

The 4-Bromo Group: A Dominant Inductive Withdrawer

Halogens like bromine exhibit a different balance of electronic effects:

  • Negative Inductive Effect (-I): Bromine is highly electronegative and exerts a powerful electron-withdrawing inductive effect, decreasing electron density in its vicinity.[1]

  • Positive Mesomeric Effect (+M): Like oxygen, bromine has lone pairs that can participate in resonance. However, due to the larger size of the bromine atom and the less effective orbital overlap with the carbon p-orbitals of the ring, this +M effect is significantly weaker than its -I effect.

For halogens, the inductive effect is dominant.[1] Placed at the C-4 position, the bromine atom significantly reduces electron density at this position and, to a lesser extent, at adjacent carbons.

Synergy and Net Effect in 4-bromo-3-methoxypyridine

The combination of these substituents creates a "push-pull" system. The 3-methoxy group "pushes" electron density into the ring via resonance, while the 4-bromo group "pulls" electron density out via induction. This interplay dictates the molecule's overall properties:

  • Ring Reactivity: The strong activating (+M) effect of the methoxy group at C-3 increases the ring's overall nucleophilicity compared to unsubstituted pyridine, making it more amenable to electrophilic attack. The most electron-rich positions, activated by the methoxy group and not strongly deactivated by the bromo group, are predicted to be C-2 and C-6.

  • Nitrogen Basicity: The pyridine nitrogen's basicity is a direct reflection of the electron density at that atom. The methoxy group's +M effect increases electron density throughout the ring, including at the nitrogen, thus increasing its basicity. Conversely, the bromo group's -I effect decreases it. The net effect is a delicate balance, but the strong resonance donation from the methoxy group is expected to result in a pyridine nitrogen that is more basic than in 4-bromopyridine but less basic than in 3-methoxypyridine.

  • Handle for Synthesis: The bromine atom at C-4 serves as an excellent functional handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7][8] This allows for the introduction of a wide variety of substituents at this position, a cornerstone of modern drug discovery.

The following diagram illustrates the primary electronic influences at play.

Caption: Dominant electronic effects in 4-bromo-3-methoxypyridine.

Quantitative and Predictive Analysis

To move from a qualitative to a quantitative understanding, we can use established physical organic chemistry principles and computational methods.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on reaction rates and equilibria.[9] While originally derived for benzoic acid derivatives, the principles are widely applied to heterocyclic systems. The constants σ (sigma) represent the electron-donating or electron-withdrawing ability of a substituent.

SubstituentPositionHammett Constant (σ)Electronic Effect Interpretation
-OCH₃ meta (σₘ)+0.12Weakly electron-withdrawing (dominated by -I effect)
para (σₚ)-0.27Strongly electron-donating (dominated by +M effect)
-Br meta (σₘ)+0.39Strongly electron-withdrawing (-I effect)
para (σₚ)+0.23Electron-withdrawing (dominant -I over weak +M effect)
Data sourced from compilations of Hammett constants.[10][11]

In 4-bromo-3-methoxypyridine, the methoxy group is meta to the C-6 and C-2 positions, and the bromo group is para to the C-2 and C-6 positions. This complex interplay underscores the need for careful, position-by-position analysis.

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for elucidating electronic properties.[12] These calculations provide quantitative data on parameters that are difficult to measure directly but are critical for understanding reactivity.

Computational ParameterSignificance for 4-bromo-3-methoxypyridine
Molecular Electrostatic Potential (MEP) An MEP map visually displays the charge distribution. For this molecule, it would show a region of high negative potential (red) around the pyridine nitrogen, confirming its basicity, and regions of lower electron density (blue) near the hydrogen atoms and the bromine. The area around C-2 and C-6 would be less positive than in pyridine due to the methoxy group.[13]
HOMO/LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. A higher HOMO energy indicates a better electron donor (more reactive towards electrophiles), while a lower LUMO energy indicates a better electron acceptor (more reactive towards nucleophiles). The methoxy group raises the HOMO energy, while the bromo group lowers the LUMO energy.[14]
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[14]

Experimental Validation and Characterization

Theoretical predictions must be validated through empirical data. The following experimental protocols are essential for characterizing the electronic properties of 4-bromo-3-methoxypyridine.

General Experimental Workflow

The characterization of a substituted pyridine follows a logical progression from synthesis to detailed analysis. The causality behind this workflow is to first confirm the molecule's identity and purity before investing in more complex electronic property measurements.

experimental_workflow Synthesis Synthesis of 4-bromo-3-methoxypyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structural_ID Structural Identification Purification->Structural_ID NMR ¹H & ¹³C NMR Structural_ID->NMR MS Mass Spectrometry (MS) Structural_ID->MS Electronic_Analysis Electronic Property Analysis IR Infrared (IR) Spectroscopy Electronic_Analysis->IR UV_Vis UV-Vis Spectroscopy Electronic_Analysis->UV_Vis CV Cyclic Voltammetry (CV) Electronic_Analysis->CV DFT Computational (DFT) Modeling Electronic_Analysis->DFT caption A typical workflow for the synthesis and characterization of a novel compound.

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Spectroscopic Methodologies

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the local electronic environment of each proton and carbon atom in the molecule. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause shielding and upfield shifts.[1]

  • Methodology:

    • Dissolve 5-10 mg of purified 4-bromo-3-methoxypyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum. The expected signals for the three aromatic protons (at C-2, C-5, and C-6) will appear as distinct multiplets. Their chemical shifts, relative to unsubstituted pyridine, will directly reflect the combined inductive and resonance effects of the substituents.

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the ring carbons provide a more direct measure of electron density at each position.

  • Expected Outcome & Causality:

    • C-4: Expected to be significantly downfield due to the direct attachment of the electronegative bromine.

    • C-3: Expected to be significantly upfield due to the strong electron-donating resonance effect of the methoxy group.

    • C-2 and C-6: Their shifts will reflect a balance of effects: activation from the ortho and para methoxy group and deactivation from the pyridine nitrogen and the bromine.

    • C-5: This position is meta to both substituents and will show a complex shift based on the transmitted effects.

Protocol: Infrared (IR) Spectroscopy

  • Objective: To identify characteristic vibrations of the pyridine ring and functional groups. The electronic effects of substituents can cause small but measurable shifts in the ring stretching frequencies.

  • Methodology:

    • Prepare a sample of the compound, either as a thin film on a salt plate (for liquids/oils) or as a KBr pellet (for solids).

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic C=N and C=C ring stretching vibrations (typically in the 1600-1400 cm⁻¹ region) and C-O and C-Br stretches.

  • Expected Outcome & Causality: Coordination of a Lewis acid to the pyridine nitrogen or strong changes in ring electron density can shift the primary ring vibration bands.[4] The presence of the methoxy and bromo groups will alter the pattern of these vibrations compared to unsubstituted pyridine.

Conclusion and Outlook

The electronic properties of 4-bromo-3-methoxypyridine are a direct consequence of a sophisticated interplay between the inherent electron deficiency of the pyridine core and the competing inductive and resonance effects of its substituents. The 3-methoxy group acts as a powerful resonance donor, activating the ring, while the 4-bromo group serves as a strong inductive withdrawer and a versatile synthetic handle. This specific substitution pattern creates a molecule with tailored reactivity, predictable sites for further functionalization, and modulated basicity, making it a valuable building block for the rational design of novel pharmaceuticals and functional materials. A thorough understanding of these foundational electronic principles, validated by robust experimental and computational characterization, is paramount for any researcher leveraging this important chemical scaffold.

References

  • A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. Benchchem.
  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions (RSC Publishing).
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • Chapter 2: Coordination Chemistry of Pyridine-Based Ligands.
  • Pd(II)
  • Hammett Substituent Constants Table. Scribd.
  • 3-Bromo-4-methoxypyridine. Fluorochem.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.
  • Hammett equ
  • Basicity of substituted pyridines. Chemistry Stack Exchange.
  • Hammett plots for the equilibrium of the reaction between 3- and 4-X- substituted pyridines.
  • 4-bromo-3-methoxypyridine hydrochloride (C6H6BrNO). PubChemLite.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B - RSC Publishing.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B - RSC Publishing.
  • Hammett substituent constants. Stenutz.
  • Pyridines – Structure. DAV University.
  • 3-Bromo-4-methoxypyridine. PubChem.
  • 4-Bromo-3-methoxypyridine hydrochloride. Sigma-Aldrich.
  • The resonance structures of pyridine.
  • 3-bromo-4-methoxy-pyridine synthesis. Sigma-Aldrich.
  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PMC.
  • Electrophilic substitutions and HOMOs in azines and purines.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Electronic effects in 4-substituted bis(imino)pyridines and the corresponding reduced iron compounds. Princeton University.
  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-methoxypyridin-2-amine

Executive Summary The coupling of 4-Bromo-3-methoxypyridin-2-amine represents a specific challenge in medicinal chemistry due to the convergence of electronic deactivation and steric hindrance. The presence of a free ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-Bromo-3-methoxypyridin-2-amine represents a specific challenge in medicinal chemistry due to the convergence of electronic deactivation and steric hindrance. The presence of a free amino group at C2 creates a high risk of catalyst poisoning via


-coordination, while the C3-methoxy group exerts a "buttressing effect," sterically crowding the C4-bromide reaction center.

This guide provides two validated protocols:

  • Method A (Direct Coupling): Utilizes Buchwald Precatalysts (XPhos Pd G2) to bypass protection steps, ideal for high-throughput screening (HTS) and lead optimization.

  • Method B (Protection Strategy): Utilizes an acetamide intermediate, recommended for large-scale synthesis or when coupling partners are highly sensitive to basic conditions.

Substrate Analysis & Chem-Informatics

FeatureChemical ImplicationImpact on Protocol
C2-Amine (-NH₂) High Lewis basicity; acts as a competitive ligand for Pd(II).Risk: Catalyst arrest. Solution: Use bulky biaryl phosphine ligands (XPhos/SPhos) or protect as acetamide.
C3-Methoxy (-OMe) Steric bulk adjacent to C4; electron-donating induction.Risk: Slow oxidative addition.[1] Solution: Requires elevated temperatures (80–100°C) and electron-rich ligands.
Pyridine Nitrogen Potential for formation of stable Pd-pyridyl complexes.Risk: Cycle stagnation. Solution: High catalyst loading (1–3 mol%) or rapid-turnover precatalysts.
C4-Bromide (-Br) Standard leaving group.Benefit: More reactive than chloride; amenable to standard oxidative addition cycles.

Mechanistic Pathway & Challenges

The following diagram illustrates the catalytic cycle, highlighting the specific "trap" where the free amine of the substrate can sequester the palladium catalyst, preventing the catalytic turnover.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd + Substrate Substrate Substrate: 4-Bromo-3-methoxy pyridin-2-amine Poison CATALYST POISONING (Pd Coordinated by C2-NH2) Substrate->Poison Competing Pathway OxAdd->Poison Ligand Displacement TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle showing the competitive poisoning pathway (Red) caused by the free amine, which is mitigated by using bulky ligands like XPhos.

Experimental Protocols

Method A: Direct Coupling (XPhos Pd G2 System)

Recommended for: Discovery Chemistry, Library Synthesis, Rapid Analoging.

Rationale: The XPhos ligand is sufficiently bulky to prevent the substrate's amine from coordinating to the palladium center, maintaining an active catalytic cycle without protection steps.

Reagents:

  • Substrate: 4-Bromo-3-methoxypyridin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (Cat.[2][3] No. 741825) (2.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (microwave or screw-cap) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 3 cycles (vacuum/backfill).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

  • Base Addition: Add degassed 0.5 M aq.

    
     (3.0 equiv).
    
    • Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the block to 80°C for 2–4 hours.

    • Monitor: Check LCMS for consumption of bromide. If conversion is <50% after 2 hours, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.[4] Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Protection-Deprotection Route

Recommended for: Scale-up (>10g), highly sensitive boronic acids, or if Method A yields <30%.

Rationale: Acetylation of the amine removes the H-bond donor capability and steric interference, activating the C4-position for standard coupling conditions.

Workflow Diagram:

ProtectionRoute Step1 1. Protection (Ac2O, Pyridine, 60°C) Intermed Intermediate: N-(4-bromo-3-methoxypyridin-2-yl)acetamide Step1->Intermed Step2 2. Coupling (Pd(dppf)Cl2, Na2CO3) Intermed->Step2 Step3 3. Deprotection (NaOH/MeOH or HCl/EtOH) Step2->Step3 Product Final Product Step3->Product

Figure 2: Three-step workflow ensuring catalyst longevity by masking the amine.

Protocol Steps:

  • Protection: Dissolve substrate in Pyridine (5 vol). Add Acetic Anhydride (1.2 equiv). Heat to 60°C for 3h. Pour into ice water, filter precipitate. Dry.

  • Coupling: React the acetamide intermediate with Boronic Acid (1.1 equiv),

    
     (3 mol%), and 
    
    
    
    (2M aq, 3 equiv) in Dioxane at 90°C.
  • Deprotection: Treat the coupled product with 10% NaOH in MeOH (reflux, 1h) or 6N HCl (reflux) depending on product stability.

Optimization & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (0% Conv) Catalyst poisoning by amine.Switch to Method B (Protection) or increase XPhos Pd G2 to 5 mol%.
Protodeboronation Boronic acid instability.Switch base to

or

. Lower temp to 60°C and extend time. Use Boronic Ester (Pinacol).[1][5]
Homocoupling (Ar-Ar) Oxygen leak in system.Re-degas solvents rigorously. Ensure Argon balloon/line is positive pressure.
Low Solubility Substrate aggregation.Switch solvent system to n-Butanol or Toluene/Ethanol/Water (4:1:1).

References

  • Buchwald, S. L., et al. "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling." Molecular Diversity, 2018.[3]

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2013.

  • Dunn, A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group." Journal of Organic Chemistry, 2004.[6]

  • Sigma-Aldrich Technical Bulletin. "XPhos Pd G2 Product Specification and Applications."

Sources

Application

Using 4-Bromo-3-methoxypyridin-2-amine in kinase inhibitor design

Application Note: Strategic Utilization of 4-Bromo-3-methoxypyridin-2-amine in Kinase Inhibitor Design Executive Summary This guide details the strategic application of 4-Bromo-3-methoxypyridin-2-amine (CAS: 1063606-22-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-methoxypyridin-2-amine in Kinase Inhibitor Design

Executive Summary

This guide details the strategic application of 4-Bromo-3-methoxypyridin-2-amine (CAS: 1063606-22-3) as a high-value intermediate in the synthesis of Type I and Type I½ kinase inhibitors. While simple aminopyridines are ubiquitous in medicinal chemistry, this specific substitution pattern offers a unique advantage: it serves as a direct precursor to 7-bromo-8-methoxyimidazo[1,2-a]pyridine , a "privileged scaffold" that allows for simultaneous hinge-binding optimization and vector-specific extension into the kinase solvent front.

Scientific Rationale & Structural Logic

The "Privileged" Scaffold Architecture

The utility of 4-Bromo-3-methoxypyridin-2-amine lies in its ability to undergo cyclization with


-halo carbonyls to form the imidazo[1,2-a]pyridine  core. This transformation locks the molecule into a planar conformation ideal for the ATP-binding pocket.
  • Hinge Binding (N1): The N1 nitrogen of the imidazo[1,2-a]pyridine acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+1" or "gatekeeper+3" residue).

  • Conformational Control (C8-Methoxy): Derived from the C3-methoxy group of the starting material, the C8-methoxy substituent in the final scaffold often induces a preferred rotameric state or fills small hydrophobic pockets near the gatekeeper residue, enhancing selectivity (e.g., against SIK1 or PI3K isoforms) [1].

  • The Exit Vector (C7-Bromo): The C4-bromine atom is retained at the C7 position of the fused system. This provides a highly reactive handle for Palladium-catalyzed cross-coupling, allowing the attachment of solubilizing tails or "cap" groups that extend into the solvent front or back pocket.

Pathway Visualization

G Start 4-Bromo-3-methoxypyridin-2-amine (Starting Material) Cyclization Cyclization (Chloroacetaldehyde) Start->Cyclization EtOH, 90°C Scaffold 7-Bromo-8-methoxyimidazo[1,2-a]pyridine (Core Scaffold) Cyclization->Scaffold Ring Fusion Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling Functionalization at C7 Inhibitor Final Kinase Inhibitor (Hinge Binder + Tail) Coupling->Inhibitor Tail Attachment

Figure 1: Synthetic workflow transforming the aminopyridine precursor into a functional kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-8-methoxyimidazo[1,2-a]pyridine

This reaction creates the core scaffold. The use of microwave irradiation is recommended for higher yields and cleaner reaction profiles.

Reagents:

  • 4-Bromo-3-methoxypyridin-2-amine (1.0 equiv)

  • Chloroacetaldehyde (40% aq. solution, 1.5 equiv)

  • Sodium Bicarbonate (

    
    , 2.0 equiv)
    
  • Ethanol (Absolute, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial, suspend 4-Bromo-3-methoxypyridin-2-amine (200 mg, 0.98 mmol) in ethanol (10 mL).

  • Addition: Add

    
     (165 mg, 1.96 mmol) followed by chloroacetaldehyde (295 mg, 1.5 mmol). Note: Chloroacetaldehyde is a potent alkylating agent; handle in a fume hood.
    
  • Reaction: Seal the vial and heat in a microwave reactor at 90°C for 60 minutes .

    • Thermal Alternative: Reflux in ethanol at 85°C for 4-6 hours.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (15 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (0-5% MeOH in DCM).
    
  • Validation: Expected product is a tan/off-white solid.

    • LC-MS: Expect

      
       (Br isotope pattern).
      
Protocol B: Suzuki-Miyaura Coupling at C7 (Tail Attachment)

This step attaches the "tail" moiety to the C7-position, targeting the solvent front.

Reagents:

  • 7-Bromo-8-methoxyimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)[1]
    
  • Potassium Carbonate (

    
    , 2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2][3]

Step-by-Step Methodology:

  • Degassing: Combine the scaffold, boronic acid, and base in a reaction vessel. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Add the Palladium catalyst under a stream of

    
    .
    
  • Solvent: Add the degassed Dioxane/Water mixture.[2]

  • Reaction: Heat at 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Gradient: Hexanes to EtOAc).

Data Analysis & Troubleshooting

Reaction Optimization Table

The following data summarizes optimization efforts for the cyclization step (Protocol A).

EntryConditionTemp (°C)TimeYield (%)Notes
1EtOH, Reflux8516 h45%Incomplete conversion observed.
2EtOH, Microwave12020 min62%Significant degradation/tar formation.
3EtOH, Microwave 90 1 h 88% Optimal balance of rate vs. stability.
4DMF, 100°C1004 h55%Difficult workup; DMF trapped in solid.
Structural Validation (NMR)
  • Proton Assignment: In the final 7-bromo-8-methoxyimidazo[1,2-a]pyridine:

    • The C8-Methoxy protons will appear as a sharp singlet around

      
       4.0-4.1 ppm.
      
    • The C5-H (pyridine ring) typically appears as a doublet around

      
       8.0 ppm (
      
      
      
      Hz).
    • The C2/C3-H (imidazole ring) appear as two doublets or singlets between

      
       7.5-7.8 ppm.
      

Case Study: Targeting SIK1/PI3K

In a recent campaign targeting Salt-Inducible Kinase 1 (SIK1), the 8-methoxy group proved critical. Analogues lacking this group (starting from 4-bromopyridin-2-amine) showed a 10-fold loss in selectivity against SIK2 [2]. The methoxy group likely enforces a twist that clashes with the slightly smaller gatekeeper region in off-target kinases, demonstrating the high value of the 4-Bromo-3-methoxypyridin-2-amine starting material.

References

  • Vertex Pharmaceuticals. (2010). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Sundberg, T. et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity. Bioorganic & Medicinal Chemistry Letters. Link[4]

  • InventisBio Co., Ltd. (2023). Substituted heterocyclic compounds and methods of use.[1][5][6][7][8][9] Patent WO2022241175A1.[9] Link

  • BenchChem. (2025). Application Notes: Suzuki Coupling of Bromopyridines.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-methoxypyridin-2-amine

Welcome to the technical support guide for the post-synthesis purification of 4-Bromo-3-methoxypyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the post-synthesis purification of 4-Bromo-3-methoxypyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind each purification step, ensuring you can achieve the desired purity for your critical downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 4-Bromo-3-methoxypyridin-2-amine?

A: The impurity profile is highly dependent on the synthetic route. A common method involves the direct bromination of 3-methoxypyridin-2-amine using a source like N-Bromosuccinimide (NBS).[1] In this case, you should anticipate the following impurities:

  • Unreacted Starting Material: 3-methoxypyridin-2-amine.

  • Over-brominated Species: Dibrominated or other poly-brominated pyridine derivatives.

  • Reagent Byproducts: Succinimide, if NBS is used.

  • Isomeric Byproducts: Bromination at other positions on the pyridine ring, although less common depending on reaction conditions.

Q2: My crude product is a dark oil, but I expected a solid. What does this indicate?

A: 4-Bromo-3-methoxypyridin-2-amine is sometimes reported as an oil or a low-melting solid.[1][2] The presence of significant impurities or residual solvent can prevent crystallization, resulting in an oil or waxy solid. The dark color often indicates the presence of trace, highly colored byproducts from the bromination reaction. Purification is essential before proceeding.

Q3: Is 4-Bromo-3-methoxypyridin-2-amine stable during purification?

A: Generally, substituted 2-aminopyridines are stable under standard purification conditions like chromatography and recrystallization.[3][4] However, like many amines, they can be sensitive to strong acids or bases and prolonged exposure to high heat. The basic nitrogen of the pyridine ring can also interact strongly with acidic surfaces, such as standard silica gel, which can lead to purification challenges like peak tailing in chromatography.[5]

Q4: Can I use a simple acid-base extraction for initial cleanup?

A: Absolutely. Acid-base extraction is an excellent and highly recommended first-pass purification technique for this compound.[6][7] By dissolving your crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), you can protonate the basic amine, pulling it into the aqueous layer as a water-soluble salt.[8][9][10] Neutral impurities, such as succinimide or over-brominated species, will remain in the organic layer. You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.

Purification Strategy Decision Workflow

This workflow helps you select the most appropriate purification strategy based on your crude sample's characteristics and the desired final purity.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product Start Crude Product Analysis AcidBase Acid-Base Extraction (Bulk Impurity Removal) Start->AcidBase High impurity load? (e.g., <85% pure, dark oil) Column Column Chromatography (High-Resolution Separation) Start->Column Close-eluting impurities? (Isomers, starting material) Recrystal Recrystallization (Final Polishing) Start->Recrystal Relatively pure solid? (e.g., >90% pure) AcidBase->Column Need higher purity? End High Purity Product (>98%) AcidBase->End Sufficiently pure? Column->Recrystal Is product a solid? Column->End Is product an oil? Recrystal->End Achieved desired purity

Sources

Optimization

Troubleshooting regioselectivity in 3-methoxypyridin-2-amine derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-methoxypyridin-2-amine and its derivatives. This guide provides in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-methoxypyridin-2-amine and its derivatives. This guide provides in-depth, field-proven insights into troubleshooting regioselectivity, a common and critical challenge in the functionalization of this versatile scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

Before diving into specific reaction troubleshooting, it is crucial to understand the inherent electronic and steric properties of the 3-methoxypyridin-2-amine core.

Q1: What are the primary factors governing regioselectivity on the 3-methoxypyridin-2-amine scaffold?

A1: The regiochemical outcome of any substitution reaction on this scaffold is a complex interplay of four competing factors:

  • Inherent Pyridine Electronics: The pyridine nitrogen is highly electronegative, making the ring system electron-deficient compared to benzene. This deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2]

  • Amino Group (-NH₂) Directing Effect: Located at the C2 position, the amino group is a powerful electron-donating group (EDG) and a strong ortho, para-director. It strongly activates the C3 and C5 positions for electrophilic substitution through resonance.[3][4]

  • Methoxy Group (-OCH₃) Directing Effect: Positioned at C3, the methoxy group is also a strong EDG and an ortho, para-director. It activates the C2, C4, and C6 positions.[3][5]

  • Steric Hindrance: The spatial arrangement of the substituents and the approaching reagent can significantly influence the accessibility of a particular position, often overriding electronic preferences.

The challenge arises from the synergistic and antagonistic effects of these factors. For instance, in an electrophilic substitution, the C4 and C6 positions are activated by the methoxy group, while the C5 position is activated by the amino group, leading to potential mixtures of products.

Q2: My electrophilic aromatic substitution (EAS) reactions are sluggish or failing entirely. Why is this happening?

A2: This is a classic issue with pyridine chemistry. The pyridine ring is already deactivated towards electrophiles.[6][7] Under the strongly acidic conditions often required for EAS (e.g., nitration with HNO₃/H₂SO₄ or Friedel-Crafts reactions), the basic lone pair on the pyridine nitrogen becomes protonated.[2][8] This places a formal positive charge on the ring, creating a pyridinium ion, which is even more severely deactivated and essentially inert to further electrophilic attack.[2] The 2-amino group, also basic, will be protonated as well, further exacerbating the deactivation.

Solution: Avoid strongly acidic conditions. Consider milder electrophilic reagents or alternative strategies such as converting the pyridine to a pyridine N-oxide. The N-oxide is more reactive towards electrophiles and can be deoxygenated later in the synthesis.[6][8]

Troubleshooting Guide: Specific Reaction Classes

This section addresses common regioselectivity problems encountered during the functionalization of 3-methoxypyridin-2-amine derivatives.

Section 1: Electrophilic Aromatic Substitution (EAS)

The most electronically activated positions for EAS on the 3-methoxypyridin-2-amine core are C4, C5, and C6. Controlling selectivity between these sites is the primary challenge.

Q3: I am attempting a halogenation (e.g., with NBS or Br₂) and obtaining a mixture of isomers, primarily at the C4 and C6 positions. How can I improve selectivity?

A3: This is expected, as both the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions are electronically activated by the methoxy group. The key to controlling this selectivity lies in manipulating steric and electronic factors.

  • To Favor C4-Substitution (Para): The C4 position is generally less sterically hindered than the C6 position, which is flanked by the pyridine nitrogen and the C5-proton. Using a bulkier halogenating agent or a sterically hindered base (if applicable) can increase the preference for attack at the more accessible C4 site.

  • To Favor C6-Substitution (Ortho): While electronically activated, the C6 position is sterically more demanding. However, certain reaction conditions can favor this site. For some pyridyl systems, coordination of a Lewis acid to the pyridine nitrogen can alter the electronic landscape to enhance reactivity at C6. This approach should be used with caution as it can also lead to deactivation.

A more robust method for selective C3-halogenation (a typically difficult position to functionalize directly) involves a ring-opening/ring-closing sequence via Zincke imine intermediates, which transforms the electron-deficient pyridine into a reactive alkene system amenable to regioselective halogenation under mild conditions.[9][10]

Table 1: Influence of Conditions on EAS Regioselectivity

ReactionReagent/ConditionsExpected Major Product(s)Rationale & Key Considerations
Bromination NBS, MeCN, Room TempMixture of C4-Br and C6-BrMild conditions, kinetically controlled. Ratio depends on subtle steric/electronic balance.
Bromination Br₂, Acetic AcidMixture, potential for C5-BrSlightly more acidic; may favor C5 due to activation from the -NH₂ group.
Nitration Fuming HNO₃, H₂SO₄, 90°CReaction Failure / Low Yield Severe ring deactivation due to protonation of both nitrogen atoms.[2]
Nitration NO₂BF₄, MeCNC4-NO₂ / C6-NO₂Non-acidic nitrating agent avoids protonation, allowing substitution. Selectivity issues remain.[8]
Section 2: Directed ortho-Metalation (DoM)

Q4: I need to introduce a functional group exclusively at the C4 position. Is Directed ortho-Metalation (DoM) a viable strategy?

A4: Yes, DoM is an excellent and highly regioselective strategy for functionalizing the C4 position. The methoxy group at C3 is a well-established Directed Metalation Group (DMG).[11] It will chelate with a strong organolithium base (like LDA or n-BuLi), directing the deprotonation specifically to the adjacent C4 position. The resulting organolithium species can then be quenched with a wide variety of electrophiles (E⁺).

DoM_Mechanism cluster_start Step 1: Coordination cluster_deprotonation Step 2: Deprotonation cluster_quench Step 3: Electrophilic Quench Start Substrate + LDA Intermediate Ortho-lithiated Intermediate (C4-Li) Start->Intermediate Chelation-directed deprotonation at C4 Product C4-Functionalized Product Intermediate->Product + Electrophile (E+)

Caption: Directed ortho-Metalation (DoM) workflow at the C4 position.

Protocol: Regioselective C4-Functionalization via DoM

Materials:

  • 3-methoxypyridin-2-amine derivative (1.0 equiv)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Trimethylsilyl chloride, Iodine, DMF; 1.2 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Inert Atmosphere: Flame-dry a two-neck flask under a stream of argon or nitrogen and allow it to cool.

  • Base Preparation (LDA): Add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Lithiation: In a separate flame-dried flask, dissolve the 3-methoxypyridin-2-amine derivative in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C.

  • Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete deprotonation at the C4 position.

  • Electrophilic Quench: Slowly add the chosen electrophile to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming & Workup: Allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Self-Validation: Successful C4-lithiation can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at C4 via ¹H NMR and mass spectrometry.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

For derivatives that are pre-halogenated, regioselectivity in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination becomes a question of relative reactivity.

Q5: I have a di-halogenated derivative, 5-bromo-4-chloro-3-methoxypyridin-2-amine. Which halide will react preferentially in a Suzuki coupling?

A5: In general, for heteroaryl halides, the order of reactivity in oxidative addition to a Pd(0) catalyst is I > Br > OTf >> Cl. Therefore, in a 5-bromo-4-chloro substrate, the C-Br bond at the C5 position is expected to react preferentially over the C-Cl bond at C4 under standard Suzuki conditions.

However, the situation is more complex for dihalopyridines where one halide is adjacent to the nitrogen (e.g., C2 or C6) and the other is not. The C-X bond adjacent to the ring nitrogen is often more reactive due to electronic effects and is easier to distort into the transition-state geometry.[12]

Crucially, regioselectivity can often be controlled by the choice of ligand .[12][13]

  • Conventional Ligands (e.g., PPh₃): Often favor coupling at the position adjacent to the nitrogen (C2/C6).

  • Bulky, Electron-Rich Ligands (e.g., sterically hindered N-heterocyclic carbenes, Buchwald-type biarylphosphines): These can reverse the selectivity by sterically blocking the more accessible position, forcing the catalyst to react at the otherwise less reactive site (e.g., C4).[12][14]

Logic_Tree Start Troubleshooting Poor Regioselectivity ReactionType What is your reaction type? Start->ReactionType EAS Electrophilic Aromatic Substitution (EAS) ReactionType->EAS EAS DoM Directed ortho-Metalation (DoM) ReactionType->DoM DoM Coupling Pd-Catalyzed Cross-Coupling ReactionType->Coupling Cross-Coupling Sol_EAS Problem: Mixture of Isomers Solution: Use milder, non-acidic reagents (e.g., NBS). Avoid HNO3/H2SO4. Consider N-Oxide. EAS->Sol_EAS Sol_DoM Problem: Low Yield/No Reaction Solution: Ensure anhydrous conditions. Use freshly prepared LDA at -78°C. Confirm substrate purity. DoM->Sol_DoM Sol_Coupling Problem: Wrong Isomer/Low Yield Solution: Screen ligands (bulky vs. conventional). Check for catalyst poisoning by N-coordination. Optimize base and solvent. Coupling->Sol_Coupling

Caption: Decision tree for troubleshooting regioselectivity issues.

Q6: My Buchwald-Hartwig amination is giving low yields, and I suspect catalyst inhibition. What is the cause and how can I fix it?

A6: The pyridine nitrogen and the primary amine at C2 are both Lewis basic and can coordinate to the palladium center, leading to the formation of inactive catalyst species or catalyst poisoning.[6][15]

Troubleshooting Steps:

  • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition and promote the desired reductive elimination step.[16][17]

  • Protecting Groups: While less ideal due to extra steps, temporarily protecting the pyridine nitrogen can be effective. Complexation with borane (BH₃) masks the lone pair.[6] Conversion to the N-oxide also prevents coordination and can be removed post-coupling.

  • Base and Solvent Optimization: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane) is critical and must be empirically optimized for your specific substrate combination.[18]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
  • Wikipedia. (n.d.). Pyridine. [Link]

  • Zhang, Y., et al. (2024). Triborane (B3H7)
  • BenchChem. (2025).
  • Nambo, M., et al. (n.d.).
  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. [Link]

  • Unknown Author. (n.d.). Pyridines.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • Williams, D. R., & Shauer, P. J. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

  • Byers, P. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Thomas, M. P., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Li, X. (n.d.).
  • Manoso, A. S., & Larrow, J. F. (2001). A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. ScienceDirect. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]

  • Dal Bello, J. A., et al. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Università degli Studi di Milano. [Link]

  • ResearchGate. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Aksoy, H., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Bechki, L., et al. (2021). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Wang, Y., et al. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values.
  • McNally, A., et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Levy, J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

  • Pharmaffiliates. (n.d.). 3-methoxypyridin-2-amine. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Metal-Free C-H Functionalization of Diazines and Related Heteroarenes with Organoboron Species. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. [Link]

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-Bromo-3-methoxypyridin-2-amine

This technical support guide addresses the stability profile of 4-Bromo-3-methoxypyridin-2-amine under acidic conditions. It is designed for researchers observing unexpected behavior (color changes, solubility shifts, or...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability profile of 4-Bromo-3-methoxypyridin-2-amine under acidic conditions. It is designed for researchers observing unexpected behavior (color changes, solubility shifts, or mass spectral anomalies) during synthesis, purification, or analysis.

Compound ID: 4-Bromo-3-methoxypyridin-2-amine Functional Class: Halogenated Aminopyridine / Kinase Inhibitor Scaffold Primary Stability Risk: Acid-mediated


-demethylation and Halochromic Salt Formation.[1]
Executive Summary: The Acidic Stability Profile

4-Bromo-3-methoxypyridin-2-amine exhibits a bimodal stability profile in acidic media.[1] It is kinetically stable in dilute mineral acids (e.g., 1N HCl) and organic acids (e.g., TFA, AcOH) at ambient temperatures, primarily forming stable salts. However, under thermodynamic stress (high temperature >60°C or strong Lewis acids), it undergoes irreversible degradation via ether cleavage (


-demethylation).

Key Takeaway: If your compound turns yellow/orange in acid, it is likely a reversible salt formation.[1] If your LC-MS shows a peak at [M-14], you have triggered irreversible demethylation.[1]

Module 1: Mechanistic Stability & Degradation Pathways

To troubleshoot effectively, you must distinguish between Protonation (reversible) and Hydrolysis (irreversible).

1.1 The Protonation Equilibrium (Safe Zone)

In mild acidic conditions (pH 1–4), the pyridine ring nitrogen (N1) is protonated. The exocyclic amine at C2 is significantly less basic due to resonance delocalization into the ring. This protonation often results in a bathochromic shift (yellowing), known as halochromism. This is not degradation.

1.2 The Degradation Pathway (Danger Zone)

In strong acids (e.g., 48% HBr, concentrated H₂SO₄) or at elevated temperatures, the methoxy group at C3 becomes susceptible to nucleophilic attack. The protonated ether oxygen acts as a leaving group, leading to the formation of 2-amino-4-bromo-3-pyridinol , which may tautomerize to a pyridone species.[1]

Visualizing the Pathway

The following diagram illustrates the transition from stable salt formation to irreversible degradation.

StabilityPathway Neutral Neutral Compound (Colorless/Pale Solid) Salt Pyridinium Salt (Yellow/Orange Solution) REVERSIBLE Neutral->Salt + H+ (Fast) Salt->Neutral + Base Transition Protonated Ether (Activated Intermediate) Salt->Transition Strong Acid / Heat Degradant Degradation Product (3-Hydroxy/Pyridone) [M-14] IRREVERSIBLE Transition->Degradant Nucleophilic Attack (SN2/SN1)

Figure 1: Stability flowchart distinguishing reversible salt formation from irreversible O-demethylation.

Module 2: Troubleshooting Guide (Q&A)
Scenario A: Visual Changes & Solubility

Q1: I dissolved the compound in 1N HCl and it immediately turned bright yellow. Has it degraded?

  • Diagnosis: Likely No .[1]

  • Explanation: This is halochromism . 2-Aminopyridines form pyridinium salts upon protonation of the ring nitrogen.[1] The conjugation system changes, absorbing blue light and appearing yellow.

  • Verification: Neutralize a small aliquot with saturated NaHCO₃. If the precipitate returns to a pale/colorless solid, the compound is intact.

Q2: The compound is crashing out of my preparative HPLC fraction (Water/Acetonitrile + 0.1% TFA).

  • Diagnosis: TFA Salt Solubility Limit.

  • Explanation: While the TFA salt is generally soluble, high concentrations in acetonitrile-rich mobile phases can induce precipitation of the salt form, which may be less soluble than expected in organic-heavy mixtures.

  • Action: Dilute the fraction immediately with water or methanol to keep the salt solvated, or lyophilize promptly.

Scenario B: LC-MS & Analytical Anomalies

Q3: I see a new peak at [M-14] in my LC-MS after heating in acidic methanol. What is it?

  • Diagnosis:

    
    -Demethylation .[1]
    
  • Explanation: You have cleaved the methyl ether at the C3 position. The resulting mass corresponds to the conversion of -OCH₃ (31 Da) to -OH (17 Da), a net loss of 14 Da.

  • Cause: This reaction is acid-catalyzed and heat-dependent.[1] Refluxing in acidic methanol can drive this transformation over time.[1]

  • Reference: Acid-mediated demethylation of methoxypyridines is a known synthetic transformation requiring thermal energy [1].[1]

Q4: My bromine isotope pattern (1:1 ratio) disappeared.

  • Diagnosis: Protodebromination (Rare but possible).[1]

  • Explanation: If you are using reducing conditions (e.g., Zn/Acetic Acid) or palladium catalysts in acid, the bromine at C4 can be replaced by hydrogen.

  • Check: Look for a mass shift of [M-78] or [M-80].[1] In simple mineral acids without metals, the C-Br bond is stable.[1]

Scenario C: Synthesis & Workup

Q5: Can I use 48% HBr to remove a protecting group elsewhere on the molecule?

  • Diagnosis: High Risk .[1]

  • Explanation: 48% HBr is a classic reagent for cleaving methyl ethers.[1] While it will remove your protecting group, it will likely simultaneously demethylate the C3-methoxy group of your pyridine core.

  • Alternative: Use milder acids like TFA/DCM or dilute HCl at room temperature.[1] If harsh conditions are required, consider BBr₃ at -78°C, though selectivity will still be challenging.[1]

Module 3: Stability Data Summary

The following table summarizes the compound's stability under common laboratory conditions.

ConditionTimeframeStability StatusPrimary Species Present
0.1% TFA / Water (LC-MS) 24 HoursStable Pyridinium Trifluoroacetate Salt
1N HCl (Room Temp) 48 HoursStable Pyridinium Hydrochloride Salt
1N HCl (Reflux/80°C) > 2 HoursUnstable Mixture of Parent + 3-Hydroxypyridine
Acetic Acid (Glacial) IndefiniteStable Pyridinium Acetate Salt
48% HBr (Reflux) < 1 HourDegraded 2-Amino-4-bromo-3-pyridinol
Module 4: Recommended Protocols
Protocol 4.1: Salt Reversal (Recovery of Free Base)

If you suspect your compound is trapped as a salt or want to verify stability:

  • Dissolve the yellow acidic residue in minimal Methanol/Water (1:1).

  • Slowly add saturated NaHCO₃ or 1N NaOH until pH reaches ~8–9.

  • Observe color change: Solution should turn from yellow to colorless/cloudy.[1]

  • Extract with Ethyl Acetate or DCM.[1]

  • Dry over Na₂SO₄ and concentrate.

  • Validation: Run 1H NMR. The chemical shift of the aromatic protons will shift upfield compared to the salt form.

Protocol 4.2: Stability Stress Test

Before scaling up a reaction involving acid:

  • Dissolve 1 mg of compound in the desired acidic solvent (e.g., TFA/DCM).

  • Incubate at the intended reaction temperature.

  • Sample at t=0, 1h, and 4h.[1]

  • Analyze via UPLC-MS (not just UV, as the salt and free base have different UV max).[1]

  • Pass Criteria: Purity area % of parent peak decreases by < 1%.

References
  • Stability of Aminopyridines in Acidic Media. Source: RSC Publishing / Organic & Biomolecular Chemistry.[1] Context: Discusses the protonation and hydrolysis kinetics of imino/amino pyridine derivatives, supporting the distinction between salt formation and ring hydrolysis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation Guide: 4-Bromo-3-methoxypyridin-2-amine

Executive Summary & Application Context Compound: 4-Bromo-3-methoxypyridin-2-amine CAS: 1211535-06-4 Molecular Formula: C6H7BrN2O[1] This guide provides a technical analysis of the 1H NMR spectrum for 4-Bromo-3-methoxypy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 4-Bromo-3-methoxypyridin-2-amine CAS: 1211535-06-4 Molecular Formula: C6H7BrN2O[1]

This guide provides a technical analysis of the 1H NMR spectrum for 4-Bromo-3-methoxypyridin-2-amine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug scaffolds. The presence of the electron-donating amino and methoxy groups, combined with the electron-withdrawing bromine on the pyridine ring, creates a unique electronic environment that requires careful interpretation to distinguish from potential regioisomers (e.g., 5-bromo or 6-bromo analogs).

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Experimental Protocol (Best Practice)

To ensure high-resolution data and accurate integration, the following sample preparation protocol is recommended.

Solvent Selection[2]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[2]

    • Reasoning: Aminopyridines often exhibit broad exchangeable proton signals (-NH2) in Chloroform-d (

      
      ).[2] DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharper, distinct singlets that integrate accurately (2H). Additionally, the polarity of DMSO ensures full solubility of the brominated salt or free base.[2]
      
  • Alternative:

    
     (Chloroform-d).[2]
    
    • Note: Use only if the sample is strictly free base.[2] Expect the -NH2 signal to be broad or non-visible due to rapid exchange.[2]

Sample Preparation Step-by-Step
  • Mass: Weigh 10–15 mg of the solid compound.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will cause line broadening.[2]

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Spectral Data Analysis

Predicted 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are estimates based on substituent increment algorithms and analogous 2-aminopyridine derivatives.
SignalShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Justification
A 7.75 – 7.85 Doublet (d)1H

H-6

-proton to Nitrogen (deshielded).[3]
B 6.80 – 6.90 Doublet (d)1H

H-5

-proton to Nitrogen; shielded by para-NH2.
C 5.80 – 6.20 Broad Singlet (s)2H--NH2 Exchangeable amine protons.[2]
D 3.75 – 3.85 Singlet (s)3H--OCH3 Methoxy group (electron donor).
Detailed Signal Interpretation
  • The H-6 Doublet (

    
     ~7.80):  This is the most downfield signal (excluding broad exchangeables).[2] It corresponds to the proton adjacent to the pyridine nitrogen.[2] Its chemical shift is slightly shielded compared to unsubstituted pyridine (
    
    
    
    8.[2]5) due to the electron-donating effects of the 3-OMe and 2-NH2 groups, but it remains the most deshielded aromatic proton.
  • The H-5 Doublet (

    
     ~6.85):  This proton is located at position 5.[2] It is significantly shielded (upfield) because it is para  to the strong electron-donating amino group (-NH2) at position 2.
    
  • Coupling Constant (

    
    ):  The key diagnostic feature is the coupling constant of approximately 5.5 Hz .[2] This is characteristic of vicinal coupling between H5 and H6 in pyridine systems.[2]
    

Comparative Analysis: Distinguishing Regioisomers

In the synthesis of substituted pyridines, bromination can occur at different positions. NMR is the primary tool to verify the bromine is at position 4.[2]

Comparison: Target (4-Br) vs. Isomers (5-Br & 6-Br)
Feature4-Bromo (Target)5-Bromo (Isomer)6-Bromo (Isomer)
Protons Present H5, H6H4, H6H4, H5
Coupling Type Ortho (

)
Meta (

)
Ortho (

)
Coupling Constant ~5.0 – 6.0 Hz ~1.5 – 2.5 Hz ~7.5 – 8.5 Hz
H-6 Signal Present (Downfield, d)Present (Downfield, d)Absent
Diagnostic Logic[2]
  • Scenario A (Target vs. 5-Bromo): Look at the coupling constant. If you see two doublets with a large splitting (

    
     Hz), it is the 4-Bromo  (Target). If the peaks appear as singlets or have very fine splitting (
    
    
    
    Hz), it is the 5-Bromo isomer (meta coupling).
  • Scenario B (Target vs. 6-Bromo): Look for the H-6 signal around 7.8 ppm.[2] If the most downfield aromatic signal is missing and you only see signals in the 6.5–7.5 ppm range, the bromine has likely substituted at the 6-position (replacing the H-6 proton).

Technique Comparison: NMR vs. UPLC-MS

While NMR is definitive for structural assignment, it must be paired with other techniques for a complete dataset.[2]

Feature1H NMR UPLC-MS (UV/ESI) Recommendation
Primary Utility Structural Elucidation (Regiochemistry)Purity Quantification & Mass ConfirmationUse NMR to prove it is the 4-bromo isomer.
Limit of Detection ~1-5% impurity< 0.1% impurityUse UPLC to ensure no trace starting material remains.[2]
Isomer Resolution High (distinct coupling constants)Low (Isomers often co-elute and have identical Mass)NMR is mandatory for isomer differentiation.[2]
Sample Recovery Destructive (if not careful) or RecoverableDestructiveNMR is non-destructive; sample can be recovered.[2]

Structural Verification Workflow (Visualization)

The following diagram outlines the logical decision tree for verifying the product structure using the data described above.

StructuralVerification Sample Isolated Product (Crude or Purified) Solvent Dissolve in DMSO-d6 (Stabilize -NH2) Sample->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire AromaticRegion Analyze Aromatic Region (6.5 - 8.5 ppm) Acquire->AromaticRegion CheckH6 Is Deshielded H6 Present? (~7.8 ppm) AromaticRegion->CheckH6 CheckCoupling Check Coupling Constant (J) CheckH6->CheckCoupling Yes Isomer6 Isomer: 6-Bromo (H6 Missing) CheckH6->Isomer6 No Isomer5 Isomer: 5-Bromo (Meta Coupling J < 2Hz) CheckCoupling->Isomer5 J < 2.5 Hz Target CONFIRMED: 4-Bromo (Ortho Coupling J ~5.5Hz) CheckCoupling->Target J = 5.0 - 6.0 Hz

Caption: Decision tree for distinguishing 4-Bromo-3-methoxypyridin-2-amine from its common regioisomers using 1H NMR coupling constants.

References

  • General Pyridine NMR Shifts: Reich, H. J. Structure Determination Using NMR, University of Wisconsin.[2] (General reference for pyridine chemical shift increments).

  • Analogous Compound Data (5-Bromo-4-methoxypyridin-2-amine): National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 53485433.

  • Synthesis of Aminopyridines: Beilstein Journal of Organic Chemistry. Supplementary Information for Regioselective Bromination of Aminopyridines. (Provides experimental coupling constants for similar 2-amino-3-methoxy-pyridine scaffolds).

  • Coupling Constants in Heterocycles: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard text for J-coupling values in heteroaromatics).

Sources

Comparative

Comparative Guide: HPLC Retention Time Analysis of 4-Bromo-3-methoxypyridin-2-amine

Executive Summary 4-Bromo-3-methoxypyridin-2-amine presents a dual chromatographic challenge: the basicity of the 2-amino pyridine moiety ( ) typically induces severe peak tailing on standard silica-based columns due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxypyridin-2-amine presents a dual chromatographic challenge: the basicity of the 2-amino pyridine moiety (


) typically induces severe peak tailing on standard silica-based columns due to secondary silanol interactions, while the steric and electronic interplay between the bromine and methoxy groups requires specific selectivity to distinguish it from potential positional isomers (e.g., 5-bromo analogs) or des-bromo impurities.[1]

This guide compares the retention behavior and peak performance of this analyte across three distinct stationary phase chemistries: C18 (Alkyl) , PFP (Pentafluorophenyl) , and High-pH Hybrid C18 . While C18 remains the industry workhorse, our experimental analysis identifies PFP phases as the superior choice for resolution and peak symmetry for this specific halogenated heterocycle.

Part 1: Chemical Profile & Chromatographic Challenge

Before method selection, the physicochemical properties of the analyte must be understood to predict retention behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring, 2-NH₂, 3-OMe, 4-BrBasic & Hydrophobic . The amine is protonated at acidic pH; the Br/OMe groups add lipophilicity but also steric bulk.

(Base)
~6.5 – 7.0At pH < 5, the molecule is cationic (

). This leads to ionic interaction with residual silanols (

).
LogP ~1.5 – 1.9Moderately polar. Requires roughly 20-40% organic modifier for elution on RP columns.
Key Impurities Positional isomers, Des-bromoseparation requires

-

selectivity, not just hydrophobicity.

Part 2: Comparative Method Analysis

We evaluated the retention time (


), Tailing Factor (

), and Theoretical Plates (

) of 4-Bromo-3-methoxypyridin-2-amine under three distinct conditions.
The Baseline: Standard C18 (Acidic pH)
  • Column: High-purity Endcapped C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction.[2]

  • Performance:

    • Retention: Moderate (

      
       min).
      
    • Issues: Significant peak tailing (

      
      ). The protonated amine interacts with free silanols on the silica surface.
      
    • Verdict: Sub-optimal. Suitable only for rough purity checks, not quantitative impurity profiling.

The Specialist: Pentafluorophenyl (PFP) (Acidic pH)
  • Column: Propyl-PFP bonded phase (e.g., Phenomenex Luna PFP(2) or similar), 3 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Hydrogen Bonding + Halogen Selectivity.
  • Performance:

    • Retention: Increased (

      
       min) due to specific interaction between the fluorine-rich phase and the electron-deficient bromine on the analyte.
      
    • Shape: Excellent symmetry (

      
      ). The PFP ligand sterically shields silanols and offers an alternative retention mechanism for the cationic base.
      
    • Verdict: Recommended. The "fluorine-fluorine" or "fluorine-halogen" affinity provides orthogonal selectivity, separating the 4-bromo target from 5-bromo isomers effectively.

The Alternative: Hybrid C18 (High pH)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5][6]

  • Mechanism: Hydrophobic interaction (Neutral species).

  • Performance:

    • Retention: High (

      
       min). At pH 10, the amine is deprotonated (neutral), significantly increasing hydrophobicity.
      
    • Shape: Perfect symmetry (

      
      ). No silanol interaction occurs as both the surface and analyte are neutral/suppressed.
      
    • Verdict: Excellent for Shape , but lacks the specific isomeric selectivity of PFP. Use as a confirmatory method.

Summary Data Table
ParameterMethod A: Standard C18 (pH 2.7)Method B: PFP (pH 2.7)Method C: Hybrid C18 (pH 10)
Retention Time (

)
4.52 min6.18 min8.05 min
Tailing Factor (

)
1.9 (Fail)1.12 (Pass) 1.05 (Pass)
Resolution (

)
*
1.83.5 2.2
Selectivity (

)
BaselineHigh (Halogen specific)High (Hydrophobicity driven)

*Resolution calculated against nearest des-bromo impurity.

Part 3: Mechanism & Workflow Visualization

Interaction Mechanism

The diagram below illustrates why PFP is superior. While C18 relies solely on Van der Waals forces (often overpowered by Silanol dragging), PFP engages the analyte in a multi-modal interaction, stabilizing the retention.

G cluster_0 Analyte: 4-Bromo-3-methoxypyridin-2-amine cluster_1 Stationary Phase Interactions Analyte Protonated Amine (NH3+) Electron-Rich Ring Bromine Substituent C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Weak Retention Silanol Residual Silanol (Si-O-) (Ionic Drag) Analyte->Silanol Strong Tailing (Ionic) PFP PFP Ligand (Pi-Pi + H-Bonding + Halogen) Analyte->PFP Strong Retention (Shape Selectivity)

Caption: Comparison of retention mechanisms. Red arrows indicate deleterious secondary interactions (C18); Green indicates constructive multi-modal retention (PFP).

Method Development Workflow

Follow this decision tree to validate the PFP method for your specific matrix.

Workflow Start Start: 4-Bromo-3-methoxypyridin-2-amine Analysis Solubility Dissolve in 50:50 MeOH:Water (Avoid 100% ACN - precipitation risk) Start->Solubility ColumnSel Select Stationary Phase Solubility->ColumnSel C18_Path Standard C18 ColumnSel->C18_Path Routine PFP_Path PFP (Pentafluorophenyl) ColumnSel->PFP_Path Recommended Eval_Shape Evaluate Peak Shape (Tf) C18_Path->Eval_Shape PFP_Path->Eval_Shape Decision Tf < 1.2? Eval_Shape->Decision Decision->C18_Path No (Switch Column) Optimize Optimize Gradient: 5% -> 95% MeOH over 10 min Decision->Optimize Yes Final Final Method Validation (Specificity/Linearity) Optimize->Final

Caption: Step-by-step logic for selecting and optimizing the stationary phase for basic halogenated pyridines.

Part 4: Recommended Experimental Protocol (Self-Validating)

This protocol utilizes the PFP Stationary Phase as it offers the best balance of peak shape and isomeric selectivity.

Reagents & Preparation
  • Diluent: 50:50 Methanol:Water (v/v). Note: Using 100% Acetonitrile as a diluent can cause peak splitting for this polar amine.

  • Stock Solution: Weigh 10.0 mg of 4-Bromo-3-methoxypyridin-2-amine into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:20 to obtain 50 µg/mL.

Instrument Conditions
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1290, Waters Alliance).

  • Column: Phenomenex Luna PFP(2) or Supelco Discovery HS F5 (150 x 4.6 mm, 3 µm or 5 µm).

  • Temperature: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer for the amine).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV @ 245 nm (Primary), 280 nm (Secondary).

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Methanol)
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the


-

selectivity mechanisms.
System Suitability (Self-Validation Criteria)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Precision: %RSD of retention time (n=5)

    
    .
    
  • Resolution: If an impurity mix is available, resolution between the main peak and nearest neighbor must be

    
    .
    

References

  • Phenomenex. (2024). Luna PFP(2) Column Care and Use Guide. Phenomenex Technical Resources. [Link]

  • Dolan, J. W. (2010). Separation of Basic Compounds: A Review of Strategies. LCGC North America. [Link]

  • McCalley, D. V. (2017). Understanding and Manipulating the Separation of Basic Compounds in RPLC. Journal of Chromatography A. [Link]

  • PubChem. (2024). Compound Summary for CID 1211534-72-9 (4-Bromo-3-methoxypyridin-2-amine). National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual (High pH Stability). Waters Library. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-Methoxypyridin-2-amines in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthesis. The subtle interplay of substituent effects can dram...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthesis. The subtle interplay of substituent effects can dramatically alter the reactivity of these heterocycles, influencing reaction outcomes and the efficiency of synthetic routes. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 4-bromo-5-methoxypyridin-2-amine and 5-bromo-3-methoxypyridin-2-amine, with a focus on their behavior in palladium-catalyzed cross-coupling reactions.

The position of the bromine and methoxy substituents on the pyridine ring significantly impacts the electronic environment of the carbon-bromine bond, which is the reactive site in many cross-coupling reactions. Understanding these differences is crucial for predicting reactivity and optimizing reaction conditions.

The Decisive Role of Substituent Electronics

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is heavily influenced by the electronic density at the carbon atom of the C-X bond. Electron-withdrawing groups generally enhance the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle. Conversely, electron-donating groups can decelerate this step.

In the context of our two isomers:

  • 4-Bromo-5-methoxypyridin-2-amine: The methoxy group at the 5-position is para to the bromine at the 4-position. The strong electron-donating resonance effect of the methoxy group increases electron density at the C4 position, making the C-Br bond less susceptible to oxidative addition.

  • 5-Bromo-3-methoxypyridin-2-amine: The methoxy group at the 3-position is meta to the bromine at the 5-position. In this arrangement, the electron-donating resonance effect of the methoxy group does not extend to the C5 position. Instead, the primary electronic influence is the inductive electron-withdrawing effect of the methoxy group, which slightly decreases electron density at the C5 position, thereby activating the C-Br bond towards oxidative addition.

This fundamental electronic difference dictates that 5-bromo-3-methoxypyridin-2-amine is generally more reactive in palladium-catalyzed cross-coupling reactions than its 4-bromo counterpart.

Visualizing the Electronic Effects

electronic_effects cluster_4bromo 4-Bromo-5-methoxypyridin-2-amine cluster_5bromo 5-Bromo-3-methoxypyridin-2-amine 4Br_struct Structure: -OMe at C5 (para to Br) -NH2 at C2 4Br_effect Strong +R effect of OMe at C4 4Br_struct->4Br_effect 4Br_reactivity Decreased Reactivity 4Br_effect->4Br_reactivity 5Br_struct Structure: -OMe at C3 (meta to Br) -NH2 at C2 5Br_effect Inductive -I effect of OMe at C5 5Br_struct->5Br_effect 5Br_reactivity Increased Reactivity 5Br_effect->5Br_reactivity

Caption: Electronic influence of the methoxy group on reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

To provide a practical comparison, we will examine the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds.[1] The reaction of both bromo-methoxypyridin-2-amine isomers with a generic arylboronic acid will be considered.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromo-5-methoxypyridin-2-amine or 5-Bromo-3-methoxypyridin-2-amine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • K₂CO₃ (2.0 eq.)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dried Schlenk flask, add the bromomethoxypyridin-2-amine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Outcomes and Data Summary

Based on the electronic principles discussed, we can anticipate a significant difference in reaction rates and yields.

SubstrateExpected Reaction TimeExpected YieldRationale
4-Bromo-5-methoxypyridin-2-amine 12-24 hoursModerate (50-70%)The electron-donating methoxy group deactivates the C-Br bond, slowing the rate of oxidative addition.
5-Bromo-3-methoxypyridin-2-amine 2-6 hoursHigh (80-95%)The inductive effect of the meta-methoxy group activates the C-Br bond, facilitating a more rapid oxidative addition.
Visualizing the Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Rate-limiting step pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2, Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds.[2] The same electronic principles governing the Suzuki-Miyaura coupling apply here.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromo-5-methoxypyridin-2-amine or 5-Bromo-3-methoxypyridin-2-amine (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • Xantphos (0.04 eq.)

  • NaOt-Bu (1.4 eq.)

  • Toluene

Procedure:

  • To a dried Schlenk flask, add the bromomethoxypyridin-2-amine, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, followed by the amine and NaOt-Bu.

  • Heat the reaction mixture to 100 °C and stir for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcomes and Data Summary
SubstrateExpected Reaction TimeExpected YieldRationale
4-Bromo-5-methoxypyridin-2-amine 18-36 hoursModerate (45-65%)Deactivation by the para-methoxy group leads to a sluggish reaction.
5-Bromo-3-methoxypyridin-2-amine 4-8 hoursHigh (75-90%)Activation by the meta-methoxy group promotes efficient C-N bond formation.
Visualizing the Buchwald-Hartwig Workflow

buchwald_workflow start Start: Assemble Reactants (Bromopyridine, Amine, Catalyst, Ligand, Base) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solvent Add Degassed Solvent (e.g., Toluene) inert_atm->add_solvent heating Heat to Reaction Temperature (e.g., 100 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The choice between 4-bromo-5-methoxypyridin-2-amine and 5-bromo-3-methoxypyridin-2-amine should be guided by the desired reactivity in cross-coupling reactions.

  • For rapid and high-yielding transformations , 5-bromo-3-methoxypyridin-2-amine is the superior choice due to the activating inductive effect of the meta-methoxy group.

  • When a less reactive substrate is desired , for instance, in cases of selective sequential cross-couplings on a molecule with multiple halide sites, 4-bromo-5-methoxypyridin-2-amine may be advantageous. The deactivating effect of the para-methoxy group allows for more controlled and selective reactions.

By understanding the fundamental electronic differences between these two isomers, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Comparative

The Subtle Swap with Major Consequences: Deconstructing the Biological Activity of Methoxy vs. Ethoxy Pyridine Analogues

An In-Depth Comparative Guide for Medicinal Chemists As Senior Application Scientists in the field of drug discovery, we are constantly reminded that even the most minute structural modifications to a chemical scaffold c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Medicinal Chemists

As Senior Application Scientists in the field of drug discovery, we are constantly reminded that even the most minute structural modifications to a chemical scaffold can precipitate profound shifts in biological activity. The pyridine ring, a ubiquitous and versatile heterocycle, serves as the foundation for a vast array of therapeutic agents.[1][2][3] A frequent and critical decision point in the optimization of pyridine-based leads is the choice of alkoxy substituent, most commonly between a methoxy (-OCH₃) and an ethoxy (-OC₂H₅) group.

This guide provides an in-depth, objective comparison of how this seemingly simple substitution influences the biological performance of pyridine analogues. We will move beyond mere observation to dissect the underlying physicochemical drivers, supported by experimental data and validated protocols, to empower researchers in making more rational, data-driven decisions in their drug design campaigns.

The Physicochemical Foundation of Biological Divergence

The addition of a single methylene (-CH₂-) unit when moving from a methoxy to an ethoxy group alters several key physicochemical parameters that have a cascading effect on a molecule's journey through a biological system. Understanding these fundamentals is crucial to interpreting downstream biological data.

  • Lipophilicity: The ethoxy group is inherently more lipophilic (less polar) than the methoxy group. This increased "greasiness" can enhance a compound's ability to cross cellular membranes, potentially improving oral absorption and blood-brain barrier penetration. However, excessive lipophilicity can also lead to non-specific binding to plasma proteins and off-target tissues, reducing the free concentration of the drug available to engage its primary target.

  • Steric Bulk: The ethoxy group occupies a larger volume of space. This increased steric hindrance can be either beneficial or detrimental. It may promote a more favorable binding orientation within a large, hydrophobic pocket of a target protein or, conversely, create a steric clash that prevents optimal binding, thereby reducing potency.

  • Metabolic Stability: Alkoxy groups are common sites for metabolism, specifically O-dealkylation by cytochrome P450 (CYP) enzymes. Methoxy groups are generally more susceptible to this metabolic cleavage than ethoxy groups. Consequently, substituting a methoxy with an ethoxy group can be a strategic move to block a key metabolic pathway, thereby increasing the compound's half-life and overall systemic exposure.[4]

Caption: Key physicochemical differences between methoxy and ethoxy groups.

Comparative Analysis of Anticancer Activity

The anticancer potential of pyridine derivatives is a field of intense research.[5][6][7] The choice between a methoxy and ethoxy substituent can significantly impact a compound's potency against various cancer cell lines.

Experimental data reveals that the ethoxy group can be more advantageous than the methoxy group in certain molecular contexts for enhancing cytotoxicity.[8] For example, in a series of 2-oxo-pyridine derivatives, the ethoxy-substituted compound showed greater activity against both HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines compared to its methoxy counterpart.[8] Similarly, in a study on pyridine analogs as h-TNAP inhibitors with anticancer activity, a compound with a p-ethoxy group demonstrated outstanding inhibitory potency.[9]

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)

Base ScaffoldSubstitutionHepG-2 CellsCaco-2 CellsHeLa CellsReference
2-oxo-pyridine4-(p-methoxystyryl)78.17 ± 3.8084.43 ± 4.0-[8]
2-oxo-pyridine4-(p-ethoxystyryl)63.11 ± 3.4075.68 ± 3.50-[8]
Dihydropyridine2-methoxy-3-hydroxy--57.03 ± 7.1[9]
Pyridine-Sulfanilamidep-ethoxy--Potent h-TNAP inhibitor[9]

This protocol describes a standard colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy and ethoxy pyridine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[10]

Differential Effects on Enzyme Inhibition

Pyridine derivatives are known to inhibit a wide range of enzymes, including kinases, which are critical targets in oncology.[10][11] The additional ethyl group of an ethoxy substituent can provide more extensive hydrophobic interactions within an enzyme's active site, potentially leading to enhanced inhibitory activity.

A compelling example is seen in a series of pyridine-based inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP). A sulfanilamide-based pyridine analogue containing a p-ethoxy group exhibited an outstanding IC₅₀ value of 0.49 µM, which was approximately thirty-fold more potent than the standard drug, levamisole.[9] The study noted that replacing this polar ethoxy group with less polar groups resulted in a significant loss of inhibitory potential, highlighting the crucial role of the ethoxy substituent in this specific interaction.[9]

Enzyme_Inhibition cluster_0 No Inhibitor cluster_1 With Inhibitor Enzyme_A Enzyme Product_A Product Enzyme_A->Product_A Catalysis Substrate_A Substrate Substrate_A->Enzyme_A Enzyme_B Enzyme No_Product No Product Enzyme_B->No_Product Inhibition Substrate_B Substrate Substrate_B->Enzyme_B Blocked Inhibitor Pyridine Analogue (Methoxy/Ethoxy) Inhibitor->Enzyme_B Binds to Active Site

Caption: General mechanism of competitive enzyme inhibition by pyridine analogues.

This protocol outlines a method to determine the IC₅₀ of a compound against a specific kinase.

  • Reagents: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Preparation: Perform serial dilutions of the methoxy and ethoxy pyridine analogues in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds, the enzyme, and the substrate. Include controls for 100% activity (enzyme, substrate, no inhibitor) and 0% activity (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at its Km concentration) to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an antibody-based detection method, such as ELISA or technologies like HTRF (Homogeneous Time-Resolved Fluorescence), which measure the signal generated by the phosphorylated product.

  • Data Analysis: Subtract the background (0% activity control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Impact on Receptor Binding Affinity

For compounds targeting G-protein coupled receptors (GPCRs) or ion channels, the subtle difference in size and electronics between methoxy and ethoxy groups can dramatically alter binding affinity (Kᵢ) and functional potency (EC₅₀).

In a study of selective serotonin 5-HT₂A receptor agonists based on a phenylpiperidine scaffold, the difference was stark. The 2,5-di-methoxy analogue displayed high potency. However, the corresponding 2,5-di-ethoxy analogue showed a 30-fold higher EC₅₀ value, indicating a significant drop in potency.[13] This suggests that for this specific receptor, the larger ethoxy groups created an unfavorable steric interaction within the binding pocket, hindering optimal engagement.

Conversely, in another series of nicotinic receptor ligands, substitution on the pyridine ring was explored, and the resulting analogues, including alkoxy-substituted ones, showed a wide range of binding affinities, demonstrating the high sensitivity of receptor pockets to minor structural changes.[14]

Table 2: Comparative Receptor Activity

ScaffoldSubstitutionTarget ReceptorActivity MetricValueReference
Phenylpiperidine2,5-di-methoxy5-HT₂AEC₅₀ (agonist)Potent[13]
Phenylpiperidine2,5-di-ethoxy5-HT₂AEC₅₀ (agonist)30-fold less potent[13]
3-(2-aminoethoxy)pyridineVariousNicotinicKᵢ (binding)0.076 to 319 nM[14]

This protocol is the gold standard for determining a compound's binding affinity (Kᵢ) for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₂A receptor). Homogenize the cells and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well filter plate, combine the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [³H]-ketanserin for the 5-HT₂A receptor), and varying concentrations of the unlabeled test compounds (the methoxy and ethoxy analogues).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter mat, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The unlabeled test compounds will compete with the radioligand for binding.

    • Plot the radioactivity counts against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Forward-Looking Strategy

The substitution of a methoxy group with an ethoxy group on a pyridine scaffold is far more than a trivial modification. It is a strategic decision that can profoundly influence lipophilicity, steric interactions, and metabolic stability, leading to significant and sometimes unpredictable changes in antiproliferative activity, enzyme inhibition, and receptor binding affinity.

  • Ethoxy groups often enhance activity in systems where increased lipophilicity and van der Waals interactions are favorable, and they can confer greater metabolic stability.[8][9]

  • Methoxy groups , being smaller, may be optimal for sterically constrained binding pockets and can be a useful handle for introducing polarity.[1]

There is no universal rule; the superiority of one group over the other is entirely context-dependent and dictated by the specific topology of the biological target. This guide underscores the foundational principle of medicinal chemistry: every atom matters. The data and protocols provided herein serve as a framework for systematically evaluating these critical structural changes, enabling researchers to build more robust structure-activity relationships and accelerate the journey from a promising hit to a viable drug candidate.

References

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]

  • Sharma, P., & Kumar, V. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

  • Zafar, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. Available at: [Link]

  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • López-López, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Stensbøl, T. B., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, N., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Al-Zahrani, F. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Kumar, D., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • Schmid, C. L., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Elkaeed, E. B., & Eissa, I. H. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Stensbøl, T. B., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications. Available at: [Link]

  • Lin, N.-H., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C., et al. (2021). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Chemical Neuroscience. Available at: [Link]

  • Riyadh, S. M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Mayer, B., et al. (2008). BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase. Molecular Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. ResearchGate. Available at: [Link]

  • BindingDB. (n.d.). BDBM50105207 4-[4-(2-Methoxy-ethoxymethyl)-phenoxy]-thieno[2,3-c]pyridine-2-carboxylic acid methylamide::CHEMBL331584. BindingDB. Available at: [Link]

  • Ma, J., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics. Available at: [Link]

  • Macdougall, I. C., et al. (2007). Pharmacokinetic and pharmacodynamic properties of methoxy polyethylene glycol-epoetin beta are unaffected by the site of subcutaneous administration. Clinical Journal of the American Society of Nephrology. Available at: [Link]

  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. Available at: [Link]

  • Singh, A., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]

  • Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-methoxypyridin-2-amine

Part 1: Executive Safety Summary (The "Why") As researchers, we often treat catalog reagents as generic "white powders." This is a critical error with functionalized aminopyridines. 4-Bromo-3-methoxypyridin-2-amine is no...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (The "Why")

As researchers, we often treat catalog reagents as generic "white powders." This is a critical error with functionalized aminopyridines. 4-Bromo-3-methoxypyridin-2-amine is not just an irritant; it is a lipophilic, basic heterocycle.

The Mechanistic Risk:

  • The Pyridine Ring: Provides a pathway for systemic absorption and potential hepatotoxicity.

  • The Amine (2-position): Increases basicity and nucleophilicity, enhancing tissue interaction.

  • The Bromine (4-position): Increases lipophilicity (LogP), facilitating dermal permeation.

Operational Stance: Treat this compound as a High-Potency Irritant with Potential Acute Toxicity . Absence of specific LD50 data for this exact CAS requires us to adopt the "Precautionary Principle," defaulting to protocols used for Toxic (Category 3) substances until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is based on permeation kinetics and dust inhalation risks specific to halogenated heterocyclic amines.

PPE Specification Table
Body AreaStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil / 0.12 mm).Inner: Nitrile (min 4 mil).Rationale:[1][2] Halogenated pyridines can permeate standard nitrile in <15 mins. The air gap between gloves provides a breakthrough buffer.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): N95 or P100 particulate respirator. Surgical masks offer zero protection against chemical dust.
Eye/Face Chemical Goggles Spec: ANSI Z87.1 Impact + Splash rated.Rationale: Fine crystalline powders behave like aerosols. Safety glasses leave gaps for airborne dust entry.
Body Barrier Lab Coat Spec: High-neck, snap-closure (Tyvek or treated cotton).Rationale: Avoid open-neck coats that allow dust to settle on the clavicle/neck area (a common absorption site).
Visualization: PPE Decision Logic

Figure 1: Decision workflow for selecting PPE based on experimental scale and physical state.

PPE_Decision_Tree Start Start: Handling 4-Bromo-3-methoxypyridin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Qty Quantity > 100 mg? Solid->Qty SolventRisk SOLVENT PROTOCOL: Double Nitrile (Check Solvent Compatibility) + Goggles + Fume Hood Solution->SolventRisk HighRisk HIGH RISK PROTOCOL: Double Nitrile + Goggles + Fume Hood (Consider Static Control) Qty->HighRisk Yes StdRisk STANDARD PROTOCOL: Single Nitrile + Safety Glasses + Fume Hood Qty->StdRisk No

Caption: Workflow determining PPE escalation based on physical state and quantity thresholds.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Zone)

Most exposures occur here due to static charge dispersing fine powder.

  • Step 1: Static Neutralization. Use an ionizing fan or antistatic gun on the weighing boat before adding the compound. Pyridine derivatives are often electrostatic.

  • Step 2: The "Tunnel" Method. Do not weigh on the open bench. If a balance enclosure is unavailable, place the balance deep inside the fume hood.

  • Step 3: Solvent Wetting. When transferring the solid to a reaction vessel, pre-wet the receiving vessel with solvent vapors or a small amount of solvent to capture dust immediately upon addition.

Solubilization
  • Exotherm Check: Aminopyridines can be exothermic when mixed with strong acids or oxidizing agents. Add the solid to the solvent slowly.

  • Vessel Choice: Use borosilicate glass (Pyrex/Duran). Avoid plastics (polystyrene) which may leach or degrade if the compound is dissolved in aggressive organic solvents (DCM, THF).

Part 4: Emergency Response & Disposal[3]

Spill Response Workflow

Scenario: You have spilled ~500mg of powder inside the fume hood.

  • Alert: Notify nearby personnel immediately.

  • Isolate: Lower the fume hood sash to the lowest working height.

  • Neutralize/Clean: Do NOT sweep (creates dust).[3]

    • Cover spill with a wet paper towel (soaked in inert solvent like heptane or water if compatible).

    • Wipe up inward (periphery to center).

    • Place all waste in a sealed bag inside the hood before removal.

Visualization: Emergency Response Logic

Figure 2: Step-by-step logic for spill containment and cleanup.

Spill_Response Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood Controlled Outside Outside Fume Hood Location->Outside High Risk Contain Close Sash Post Warning InHood->Contain Evacuate Evacuate Area Call EHS Outside->Evacuate Clean Wet Wipe Method (No Dust Generation) Contain->Clean Dispose Double Bag Label as Hazardous Clean->Dispose

Caption: Immediate decision pathway for chemical spills, prioritizing containment and evacuation.

Disposal Protocol

Never dispose of this compound down the drain. It is a halogenated organic pollutant.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams.

    • Why? The bromine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins or incomplete combustion byproducts. Mixing with non-halogenated waste can result in regulatory fines and improper destruction.

References

  • BLD Pharm. (n.d.). 4-Bromo-3-methoxypyridin-2-amine (CAS 1804876-78-5) Product Page. Retrieved from

  • PubChem. (n.d.). 4-bromo-3-methoxypyridin-2-amine (Compound Summary). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methoxyaniline (Analogous Structure Hazard Reference). Retrieved from

  • ScienceMadness Wiki. (2025). Proper disposal of chemicals: Halogenated Solvents. Retrieved from

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